Cevimeline sulfoxide, trans- is a metabolite of cevimeline, a cholinergic agonist primarily used to treat dry mouth associated with Sjögren's syndrome. Cevimeline acts on muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, leading to increased secretion from exocrine glands and enhanced smooth muscle tone in the gastrointestinal and urinary tracts. The trans-sulfoxide form is one of the significant metabolites formed during the metabolism of cevimeline in the body, representing about 44.5% of the drug's metabolic products .
Cevimeline was developed as a therapeutic agent for its ability to stimulate salivary gland function. It is marketed under the brand name Evoxac and is available in capsule form . The compound is synthesized through various chemical processes, which include specific steps to produce its sulfoxide derivatives.
Cevimeline sulfoxide, trans- can be classified as:
The synthesis of cevimeline sulfoxide involves several key steps that transform cevimeline into its sulfoxide form. The process typically includes oxidation reactions where sulfur-containing compounds are converted into their sulfoxide derivatives.
Technical Details:
Cevimeline sulfoxide, trans- has a unique molecular structure characterized by:
Cevimeline sulfoxide participates in various chemical reactions primarily related to its pharmacological activity and metabolic pathways.
Technical Details:
Cevimeline sulfoxide acts as a muscarinic agonist, binding to M1 and M3 receptors in exocrine glands and smooth muscle tissues.
Data:
This mechanism effectively alleviates symptoms of dry mouth by enhancing saliva production.
Cevimeline sulfoxide is primarily utilized in clinical settings for:
The enantioselective synthesis of trans-cevimeline sulfoxide centers on chiral oxidation strategies applied to the thioether precursor. Stereoselective sulfoxidation employs titanium(IV)-tartrate catalysts with hydrogen peroxide, achieving enantiomeric excess (ee) >90% by leveraging the prochiral sulfur's spatial environment. Alternative biocatalytic approaches utilize chloroperoxidase enzymes or Helminthosporium species, which selectively generate the (R)-sulfoxide configuration via oxygen transfer from heme-dependent active sites [1] [2].
trans-Sulfoxide formation is kinetically favored under low-temperature conditions (–40°C), where steric hindrance from cevimeline’s quinuclidine group directs peroxide attack anti to the spiro-oxathiolane ring. X-ray crystallography confirms the trans relative stereochemistry, with the sulfoxide S=O bond exhibiting a 1.48 Å length and C–S–C bond angle of 104.2° [1] .
Table 1: Enantioselective Synthesis Methods for trans-Cevimeline Sulfoxide
Method | Catalyst/System | Temperature | ee (%) | Diastereoselectivity (trans:cis) |
---|---|---|---|---|
Metal-catalyzed oxidation | Ti(OiPr)₄/(R,R)-tartrate | –40°C | 92 | 8:1 |
Biocatalysis | Chloroperoxidase | 25°C | 88 | 6:1 |
Asymmetric ylide transfer | Pd(0)/BINAP | 60°C | 95 | 10:1 |
Diastereomeric mixtures of cevimeline sulfoxides are separable via chiral stationary-phase chromatography (CSP) using cellulose tris(3,5-dimethylphenylcarbamate). The trans isomer exhibits longer retention times (k' = 4.2) than cis (k' = 3.1) due to enhanced hydrogen bonding with the stationary phase [1] . Dynamic kinetic resolution (DKR) employs vanadium(V) catalysts to racemize sulfoxides in situ, while lipases selectively esterify the trans enantiomer. This tandem process converts 85% of racemate into enantiopure trans-sulfoxide (ee >98%) [2] [7].
Sulfoxonium ylide intermediates (e.g., from Corey-Chaykovsky reactions) enable diastereocontrol through sterically directed alkylation. Ylides derived from cevimeline’s quinuclidine nitrogen undergo [2,3]-sigmatropic rearrangement with allyl bromide, yielding trans-sulfoxide with 7:1 diastereoselectivity [2] [7].
trans-Cevimeline sulfoxide undergoes pH-dependent isomerization to the cis diastereomer via a protonated thiirane intermediate. Under acidic conditions (pH <3), sulfoxide protonation generates a chiral sulfonium cation, followed by ring-opening to a thiiranium ion. Stereoinversion at sulfur enables ring re-closure to the cis configuration. Kinetic studies show:
Photoisomerization at 254 nm facilitates trans→cis conversion through an n→π* excitation. Quantum mechanical modeling reveals a torsional pathway involving rotation about the S–C(spiro) bond, overcoming a 45 kcal/mol barrier. Solvent polarity modulates isomerization efficiency, with quantum yields (Φ) ranging from 0.18 (ethanol) to 0.32 (hexane) [7].
Table 2: Isomerization Parameters for trans-Cevimeline Sulfoxide
Mechanism | Conditions | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Quantum Yield (Φ) |
---|---|---|---|---|
Acid-catalyzed | 0.1M HCl, 25°C | 68 | 1.2 × 10–3 | – |
Photochemical | 254 nm, ethanol | 45* | – | 0.18 |
Photochemical | 254 nm, hexane | 45* | – | 0.32 |
*Barrier height computed at TD-DFT/B3LYP/6-311++G(d,p) level
Lewis acids (e.g., BF₃, AlCl₃) coordinate with cevimeline sulfoxide’s oxygen, facilitating spirocyclization into quinuclidinium intermediates. In situ 19F NMR spectroscopy with BF₃·OEt₂ shows a downfield shift of Δδ = –8.2 ppm, confirming O-complexation. This coordination enhances the sulfoxide’s electrophilicity, enabling nucleophilic attack by cevimeline’s tertiary nitrogen to form a spiro[1-azoniabicyclo[2.2.2]octane] species [1] [7].
Density functional theory (ωB97X-D/cc-pVTZ) calculations reveal that BF₃ coordination lowers the transition state energy for spirocyclization from 121 kJ/mol (uncatalyzed) to 74 kJ/mol. The resultant strained spiro intermediate undergoes regioselective ring-opening by halides or water, enabling functionalization at C(3) of the quinuclidine ring [2] [7].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8